molecular formula C19H14Cl2O4 B5015662 2-oxo-4-propyl-2H-chromen-7-yl 2,4-dichlorobenzoate

2-oxo-4-propyl-2H-chromen-7-yl 2,4-dichlorobenzoate

Cat. No.: B5015662
M. Wt: 377.2 g/mol
InChI Key: IHXDGIKBQQPITB-UHFFFAOYSA-N
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Description

2-oxo-4-propyl-2H-chromen-7-yl 2,4-dichlorobenzoate is a synthetic organic compound belonging to the class of coumarin derivatives. Coumarins are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound combines the structural features of coumarins and dichlorobenzoates, potentially enhancing its biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-oxo-4-propyl-2H-chromen-7-yl 2,4-dichlorobenzoate typically involves the following steps:

    Starting Materials: The synthesis begins with 7-hydroxy-2H-chromen-2-one and 2,4-dichlorobenzoyl chloride.

    Reaction Conditions: The reaction is carried out in an anhydrous solvent such as dichloromethane. A base like triethylamine is used to neutralize the hydrochloric acid formed during the reaction.

    Procedure: The 7-hydroxy-2H-chromen-2-one is dissolved in dichloromethane, and triethylamine is added. The mixture is cooled to 0°C, and 2,4-dichlorobenzoyl chloride is added dropwise. The reaction mixture is then stirred at room temperature for several hours.

    Purification: The crude product is purified by column chromatography using a suitable eluent, such as a mixture of hexane and ethyl acetate, to obtain the pure this compound.

Industrial Production Methods

Industrial production of this compound would follow similar synthetic routes but on a larger scale. The process would involve optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-scale purification techniques such as recrystallization or large-scale chromatography.

Chemical Reactions Analysis

Types of Reactions

2-oxo-4-propyl-2H-chromen-7-yl 2,4-dichlorobenzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, which may reduce the carbonyl group to an alcohol.

    Substitution: The dichlorobenzoate moiety can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted benzoates with various functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly for diseases where coumarin derivatives have shown efficacy.

    Industry: Utilized in the development of new materials with specific chemical properties, such as fluorescence or UV absorption.

Mechanism of Action

The mechanism of action of 2-oxo-4-propyl-2H-chromen-7-yl 2,4-dichlorobenzoate is likely related to its ability to interact with various biological targets. Coumarin derivatives are known to inhibit enzymes such as carbonic anhydrase and monoamine oxidase. The dichlorobenzoate moiety may enhance the compound’s ability to bind to specific proteins or receptors, thereby modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    2-oxo-2H-chromen-7-yl 4-chlorobenzoate: Similar structure but with a single chlorine atom, potentially altering its biological activity.

    7-hydroxy-2H-chromen-2-one: The parent coumarin compound, known for its wide range of biological activities.

    2,4-dichlorobenzoic acid: The dichlorobenzoate moiety without the coumarin structure, used in various chemical syntheses.

Uniqueness

2-oxo-4-propyl-2H-chromen-7-yl 2,4-dichlorobenzoate is unique due to the combination of the coumarin and dichlorobenzoate structures, which may confer enhanced biological activity and specificity compared to its individual components or similar compounds.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

IUPAC Name

(2-oxo-4-propylchromen-7-yl) 2,4-dichlorobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14Cl2O4/c1-2-3-11-8-18(22)25-17-10-13(5-7-14(11)17)24-19(23)15-6-4-12(20)9-16(15)21/h4-10H,2-3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHXDGIKBQQPITB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC(=O)OC2=C1C=CC(=C2)OC(=O)C3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14Cl2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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